

# CEP-28122: An Evaluation of Efficacy Against Newly Identified ALK Fusion Genes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764639

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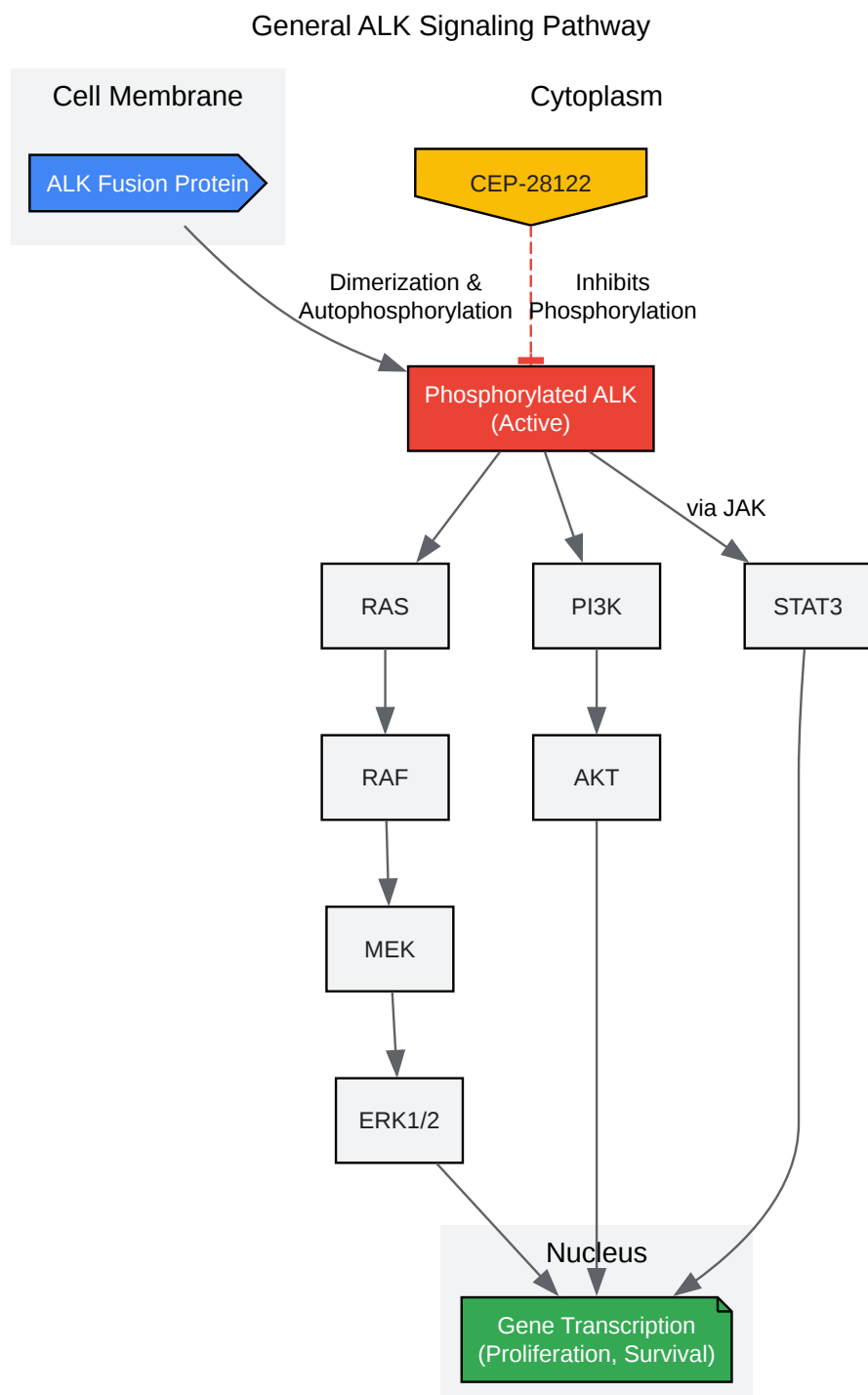
The landscape of anaplastic lymphoma kinase (ALK) gene fusions in oncology is continually expanding, with numerous novel fusion partners being identified beyond the canonical EML4-ALK and NPM-ALK. This guide provides a comparative analysis of **CEP-28122**, a potent and selective ALK inhibitor, and its potential efficacy against this growing list of oncogenic drivers. While direct experimental data for **CEP-28122** against many newly identified ALK fusions is limited, this guide synthesizes available preclinical data, compares its performance with other ALK inhibitors, and provides detailed experimental protocols to facilitate further research.

## CEP-28122: Profile of a Potent ALK Inhibitor

**CEP-28122** is an orally active, highly potent, and selective small-molecule inhibitor of ALK tyrosine kinase.<sup>[1]</sup> Preclinical studies have demonstrated its efficacy in cancer models driven by established ALK fusions.

## Mechanism of Action

**CEP-28122** functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the STAT3, Akt, and ERK1/2 pathways.<sup>[1]</sup>



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**Figure 1:** Simplified ALK signaling pathway and the inhibitory action of **CEP-28122**.

## Efficacy of CEP-28122 Against Established ALK Fusions

Preclinical data have confirmed the potent activity of **CEP-28122** against cell lines harboring NPM-ALK and EML4-ALK fusions, as well as neuroblastoma cells with activating ALK mutations.

Cell Line	ALK Alteration	IC50 (CEP-28122)	Reference
Sup-M2	NPM-ALK	20-30 nM (cellular phosphorylation)	<a href="#">[1]</a>
Karpas-299	NPM-ALK	20-30 nM (cellular phosphorylation)	<a href="#">[1]</a>
NCI-H2228	EML4-ALK	Growth Inhibition (Concentration-dependent)	<a href="#">[1]</a>
NCI-H3122	EML4-ALK	Growth Inhibition (Concentration-dependent)	<a href="#">[1]</a>
NB-1	Amplified ALK	Growth Inhibition	<a href="#">[1]</a>
SH-SY5Y	ALK F1174L mutation	Growth Inhibition	<a href="#">[1]</a>
NB-1643	ALK R1275Q mutation	Growth Inhibition	<a href="#">[1]</a>

## The Expanding Landscape of ALK Fusion Genes

Next-generation sequencing has led to the identification of a multitude of novel ALK fusion partners in various cancers, particularly in non-small cell lung cancer (NSCLC). The response to ALK inhibitors can vary depending on the specific fusion partner.[\[2\]](#)

A Catalog of Newly Identified ALK Fusion Partners (Abridged):

Fusion Partner	Cancer Type
STRN	NSCLC
HIP1	NSCLC
KIF5B	NSCLC
BCL11A	NSCLC
TFG	NSCLC
KLC1	NSCLC
DCTN1	NSCLC
SQSTM1	NSCLC
BIRC6	NSCLC
PTPN3	NSCLC

## Comparative Efficacy of ALK Inhibitors Against Novel Fusions

While direct data for **CEP-28122** against these novel fusions are not readily available, studies on other ALK inhibitors provide valuable insights into the potential for differential efficacy. For instance, the response to crizotinib, a first-generation ALK inhibitor, has been observed in patients with rare fusions like HIP1-ALK.[3] However, some rare fusions may confer resistance to certain inhibitors.[4]

ALK Inhibitor	Generation	Known Efficacy Against Novel Fusions (Examples)
Crizotinib	First	Effective against some rare fusions (e.g., HIP1-ALK)[3]
Alectinib	Second	Shows efficacy against a range of fusions, but can be impacted by the specific partner.[2]
Lorlatinib	Third	Broadly active against many ALK resistance mutations and various fusion partners.[5][6]

Given that **CEP-28122** is a highly potent and selective ALK inhibitor, it is plausible that it would be effective against many of these newly identified ALK fusions, provided the fusion results in a constitutively active ALK kinase domain that retains a similar conformation to the established fusions. However, without direct experimental evidence, this remains an extrapolation. Further preclinical studies are warranted to confirm the efficacy of **CEP-28122** across a broad panel of novel ALK fusion-driven cancers.

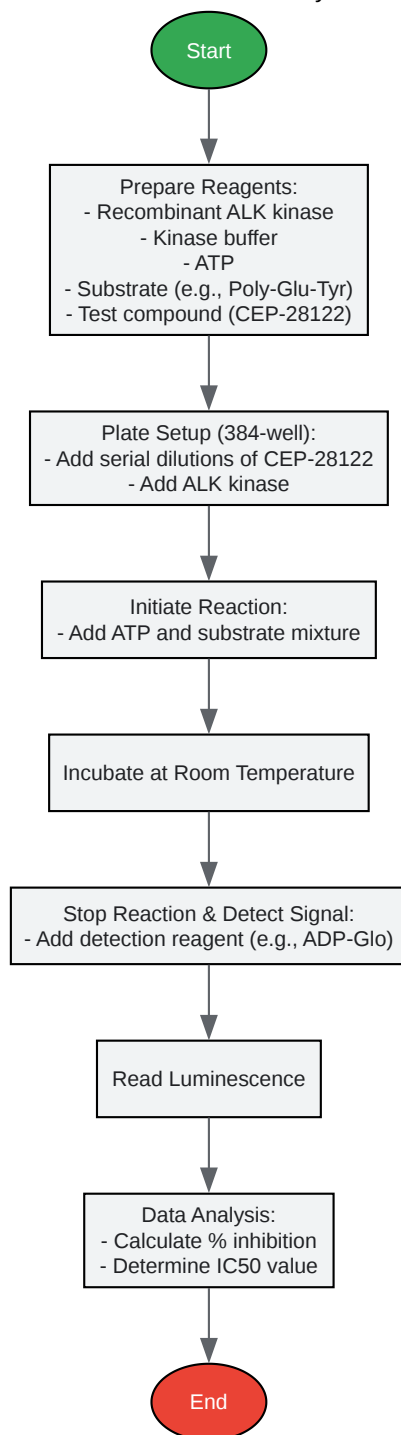
## Experimental Protocols

To facilitate further research into the efficacy of **CEP-28122** and other ALK inhibitors against novel ALK fusions, detailed protocols for key in vitro assays are provided below.

### In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

## In Vitro Kinase Inhibition Assay Workflow

[Click to download full resolution via product page](#)**Figure 2:** Workflow for an in vitro kinase inhibition assay.

#### Materials:

- Recombinant ALK kinase domain (wild-type and various fusion constructs)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Kinase substrate (e.g., Poly-(Glu, Tyr) 4:1)
- **CEP-28122**
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Luminometer

#### Procedure:

- Prepare serial dilutions of **CEP-28122** in kinase buffer.
- In a 384-well plate, add the **CEP-28122** dilutions or vehicle control.
- Add the recombinant ALK kinase domain to each well.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be near the K<sub>m</sub> value for ALK.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Add the ADP-Glo™ reagent to stop the reaction and measure the remaining ATP via a luminescence signal.
- Read the plate on a luminometer.
- Calculate the percentage of inhibition for each concentration and determine the IC<sub>50</sub> value using a suitable software.

## Cell Viability Assay

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines harboring ALK fusions.

Materials:

- ALK-positive cancer cell lines (including those engineered to express novel fusions)
- Complete cell culture medium
- **CEP-28122**
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Plate reader

Procedure:

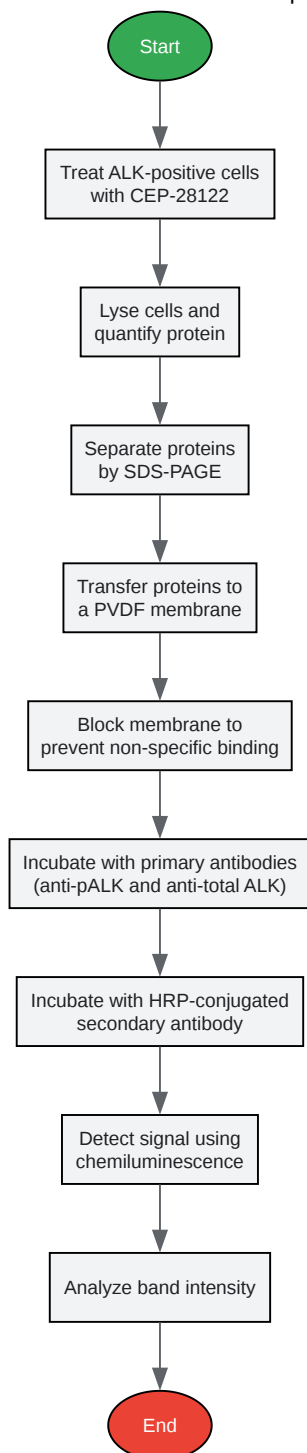
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Replace the medium with fresh medium containing serial dilutions of **CEP-28122** or a vehicle control (DMSO).
- Incubate the cells for 72 hours.
- Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

## Western Blot for ALK Phosphorylation



This method is used to determine if an inhibitor can block the autophosphorylation of ALK in a cellular context.

#### Western Blot Workflow for ALK Phosphorylation



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- To cite this document: BenchChem. [CEP-28122: An Evaluation of Efficacy Against Newly Identified ALK Fusion Genes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764639#is-cep-28122-effective-against-newly-identified-alk-fusion-genes]

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